Rimonabant-d10

Beschreibung

Eigenschaften

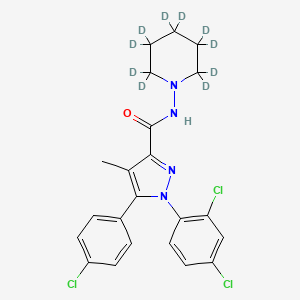

IUPAC Name |

5-(4-chlorophenyl)-N-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21Cl3N4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30)/i2D2,3D2,4D2,11D2,12D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCPYUJPEARBJL-ODKVXHBQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])NC(=O)C2=NN(C(=C2C)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl)([2H])[2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Cl3N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Rimonabant-d10 basic properties and characteristics

Rimonabant-d10: A Technical Guide for Researchers

Introduction

This compound is the deuterium-labeled analog of Rimonabant, a potent and selective antagonist of the cannabinoid 1 (CB1) receptor.[1][2] Due to the incorporation of ten deuterium atoms, this compound serves as an ideal internal standard for the precise quantification of Rimonabant in biological matrices using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] Its use significantly improves the accuracy and reliability of pharmacokinetic, metabolic, and therapeutic drug monitoring studies by correcting for sample loss during extraction and variations in instrument response.[2] This guide provides an in-depth overview of the core properties, analytical applications, and underlying pharmacology of its parent compound, Rimonabant.

Core Properties and Characteristics

The fundamental physicochemical properties of this compound are critical for its application in analytical chemistry. These properties are summarized below.

| Property | Value | Source(s) |

| Formal Name | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(1-piperidinyl-2,2',3,3',4,4',5,5',6,6'-d10)-1H-pyrazole-3-carboxamide | [1][3] |

| CAS Number | 929221-88-5 | [1] |

| Molecular Formula | C₂₂H₁₁Cl₃D₁₀N₄O | [1][3] |

| Formula Weight | 473.8 g/mol | [1][3] |

| Purity | ≥99% deuterated forms (d₁-d₁₀); ≤1% d₀ | [1] |

| Formulation | A solid | [1] |

| Solubility | Soluble in Chloroform | [1] |

| Storage | -20°C | [1][4] |

| Stability | ≥ 4 years (under recommended storage) | [1] |

Analytical Applications & Experimental Protocols

The primary role of this compound is as an internal standard in quantitative analysis. A typical workflow involves spiking a known concentration of this compound into a biological sample (e.g., plasma, serum) prior to processing.

Cited Experimental Protocol: Inhibition of PBMC Proliferation

One key in-vitro experiment demonstrating the biological activity of Rimonabant involves its effect on immune cells.

-

Objective: To assess the anti-proliferative effects of Rimonabant on human peripheral blood mononuclear cells (PBMCs).

-

Methodology:

-

Cell Isolation: PBMCs are isolated from heparinized blood samples from healthy donors using a Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Isolated PBMCs are cultured in RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and penicillin-streptomycin.

-

Stimulation and Treatment: Cells are stimulated to proliferate using phytohemagglutinin (PHA), a potent mitogen. Concurrently, cells are treated with varying concentrations of Rimonabant (e.g., 10 µM) or a vehicle control.[1]

-

Proliferation Assay: After a set incubation period (e.g., 72 hours), cell proliferation is measured. This is typically done using a [³H]-thymidine incorporation assay or a colorimetric assay (e.g., MTT or WST-1), which measures the metabolic activity of viable cells.

-

Data Analysis: The level of proliferation in Rimonabant-treated cells is compared to the vehicle-treated control to determine the percentage of inhibition.[1]

-

Pharmacology of Rimonabant (Parent Compound)

This compound's utility is tied to the significance of its parent compound. Rimonabant is a selective CB1 receptor inverse agonist/antagonist.[5] The CB1 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system but also found in peripheral tissues like adipose tissue, liver, and muscle.[6]

Mechanism of Action & Signaling Pathway

The endocannabinoid system, through CB1 receptors, plays a crucial role in regulating appetite, energy balance, and mood.[7] Endocannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) activate the CB1 receptor, which couples to inhibitory G-proteins (Gαi/o).[8] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] Rimonabant functions as an inverse agonist by binding to the CB1 receptor and blocking this pathway, leading to effects opposite to those of endocannabinoids, such as reduced appetite.[6][7]

Pharmacological Profile

Rimonabant's interaction with cannabinoid receptors has been quantified, demonstrating high affinity and selectivity for the CB1 subtype.

| Parameter | Target | Value | Description | Source(s) |

| Kᵢ | CB1 Receptor | 5.6 nM | Inhibitor binding affinity | [1] |

| Kᵢ | CB2 Receptor | >1,000 nM | Demonstrates high selectivity for CB1 over CB2 | [1] |

| IC₅₀ | Other Receptors | >1,000 nM | Low affinity for a panel of 37 other receptors/channels | [1] |

| ED₅₀ | In vivo (mice) | 0.28 mg/kg (i.p.) | Dose to prevent hypothermia induced by a CB agonist | [1] |

| ED₅₀ | In vivo (mice) | 1.62 mg/kg (i.p.) | Dose to prevent increased tail-flick latency by a CB agonist | [1] |

Clinical Context and Withdrawal

Rimonabant was initially approved in Europe for the treatment of obesity, as clinical trials demonstrated its efficacy in promoting weight loss and improving metabolic markers such as HDL cholesterol and triglycerides.[9][10] However, it was later withdrawn from the market worldwide due to serious psychiatric side effects, including an increased risk of depression, anxiety, and suicidal ideation.[5] This history underscores the complex role of the endocannabinoid system in both metabolic and neurological regulation.

References

- 1. caymanchem.com [caymanchem.com]

- 2. veeprho.com [veeprho.com]

- 3. This compound | CAS 929221-88-5 | Cayman Chemical | Biomol.com [biomol.com]

- 4. This compound - Labchem Catalog [labchem.com.my]

- 5. Rimonabant - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 7. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rimonabant: the role of endocannabinoid type 1 receptor antagonism in modulating the weight and lipid profile of obese patients - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Discovery and Synthesis of Rimonabant-d10

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rimonabant, a selective cannabinoid CB1 receptor antagonist, was a significant development in the therapeutic landscape for obesity and metabolic disorders. Its deuterated analogue, Rimonabant-d10, serves as a critical internal standard for its quantitative analysis in pharmacokinetic and metabolic studies. This guide provides a comprehensive overview of the discovery of Rimonabant, its mechanism of action, and a detailed pathway for the synthesis of this compound. It includes summaries of key quantitative data, detailed experimental protocols, and visualizations of the core signaling and synthetic pathways to support researchers and drug development professionals in this field.

Discovery and Development of Rimonabant

Rimonabant (also known as SR141716A) was the first selective CB1 receptor blocker approved for use in some countries.[1] Developed by Sanofi-Aventis, it was designed to treat obesity and related conditions by acting as an inverse agonist for the cannabinoid receptor CB1.[1] The endocannabinoid system is recognized for its role in regulating appetite and energy balance.[2] The rationale was that blocking the CB1 receptor, which is predominantly located in the central nervous system and peripheral tissues like adipose tissue, would decrease appetite and improve metabolic profiles.[2][3]

Clinical trials, such as the Rimonabant in Obesity (RIO) series, demonstrated that Rimonabant could lead to significant weight loss, a reduction in waist circumference, and improvements in several metabolic markers, including increased HDL cholesterol and decreased triglycerides.[3][4] However, the drug was later withdrawn from the market due to an increased risk of psychiatric side effects, including depression and suicidal ideation.[5] Despite its withdrawal, the Rimonabant scaffold remains a valuable tool in pharmacological research.

The development of this compound was a logical step for analytical purposes. Stable isotope-labeled compounds are essential as internal standards in mass spectrometry-based quantification assays, allowing for precise and accurate measurement of the parent drug in biological matrices.[6] The ten deuterium atoms on the piperidinyl group of this compound give it a distinct mass shift, making it an ideal internal standard for pharmacokinetic and metabolism studies of Rimonabant.[7]

Mechanism of Action

Rimonabant exerts its effects primarily by acting as an inverse agonist and antagonist at the cannabinoid receptor type 1 (CB1R), a G protein-coupled receptor (GPCR).

Canonical CB1 Receptor Signaling

The CB1 receptor is a key component of the endocannabinoid system. When activated by endogenous cannabinoids like anandamide or 2-arachidonoylglycerol (2-AG), the receptor initiates a signaling cascade through its coupling with inhibitory G proteins (Gαi/o). This leads to:

-

Inhibition of Adenylyl Cyclase: This reduces the intracellular concentration of cyclic adenosine monophosphate (cAMP), a crucial second messenger.[8]

-

Modulation of Ion Channels: CB1R activation typically inhibits N-type and P/Q-type calcium (Ca2+) channels and activates G protein-coupled inwardly-rectifying potassium (GIRK) channels. The net effect is a reduction in neuronal excitability and neurotransmitter release.[8]

-

Activation of MAPK Pathway: The CB1 receptor can also activate the Ras-Raf-MEK-ERK signaling pathway, which is involved in cell proliferation and differentiation.[8]

Rimonabant binds to the CB1 receptor, blocking the binding of endocannabinoids and suppressing the receptor's basal signaling activity, leading to effects opposite to those of CB1 agonists.[2][9] This blockade in brain regions like the hypothalamus is thought to reduce appetite.[2]

Synthesis Pathway of this compound

The synthesis of this compound follows the established route for Rimonabant, with the key difference being the use of a deuterated precursor for the piperidine moiety. The overall process can be broken down into two main stages: the synthesis of the deuterated intermediate, 1-amino-piperidine-d10, and its subsequent condensation to form the final product.

Synthesis of 1-Amino-piperidine-d10 Hydrochloride

The deuterated piperidine ring is the defining feature of this compound. The synthesis starts with commercially available piperidine-d11.

-

Nitrosation: Piperidine-d11 is treated with sodium nitrite under acidic conditions to form N-nitroso-piperidine-d10.

-

Reduction: The nitroso group is then reduced to an amino group using a reducing agent such as lithium aluminum hydride (LiAlH4) or iron in hydrochloric acid.

-

Salt Formation: The resulting 1-amino-piperidine-d10 is treated with hydrochloric acid to form the stable hydrochloride salt, which is the key intermediate for the final condensation step.

Final Assembly of this compound

A cost-effective and efficient synthesis of the Rimonabant core involves a three-component, one-pot reaction.

-

Dikeoester Formation: The synthesis begins with the condensation of 4-chloropropiophenone with diethyl oxalate in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS) to yield an intermediate diketoester.

-

Condensation and Cyclization: This diketoester is then reacted in situ with 1-amino-piperidine-d10 hydrochloride and 2,4-dichlorophenylhydrazine hydrochloride. This sequence involves the formation of a pyrazole ring through acid-catalyzed cyclization, directly affording this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacological profile and clinical efficacy of Rimonabant.

Table 1: Physicochemical and Pharmacological Properties

| Property | Value | Source(s) |

|---|---|---|

| Rimonabant (SR141716A) | ||

| Molecular Formula | C₂₂H₂₁Cl₃N₄O | [1] |

| Molar Mass | 463.8 g/mol | [1] |

| CB1 Receptor Kᵢ | 1.8 nM | [6] |

| CB2 Receptor Kᵢ | >1000 nM | [7] |

| This compound | ||

| Molecular Formula | C₂₂H₁₁D₁₀Cl₃N₄O | [7] |

| Molar Mass | 473.8 g/mol | [7] |

| Isotopic Purity | ≥98 atom % D |[7] |

Table 2: Summary of Rimonabant (20 mg/day) Efficacy from RIO Clinical Trials (1-Year Data)

| Outcome Measure | Result vs. Placebo | Source(s) |

|---|---|---|

| Weight Reduction | 4.7 - 4.9 kg greater reduction | [10] |

| Waist Circumference | Significant reduction | [4] |

| HDL Cholesterol | Significant increase | [4] |

| Triglycerides | Significant reduction | [4] |

| Discontinuation (Adverse Events) | Odds Ratio: 1.4 | |

| Discontinuation (Depressive Mood) | Odds Ratio: 2.5 |

| Discontinuation (Anxiety) | Odds Ratio: 3.0 | |

Experimental Protocols

The following are detailed methodologies for the key synthetic steps, adapted from published procedures for Rimonabant and its precursors. Note: These protocols should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Protocol for Synthesis of 1-Amino-piperidine-d10 Hydrochloride

This protocol is adapted from established methods for the synthesis of N-aminopiperidine.

-

Nitrosation of Piperidine-d11:

-

To a solution of piperidine-d11 (1.0 eq) in water, cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 10 °C.

-

While stirring vigorously, add hydrochloric acid (1.2 eq) dropwise.

-

Continue stirring at 0-5 °C for 2 hours, then allow the mixture to warm to room temperature and stir for an additional hour.

-

Extract the product, N-nitroso-piperidine-d10, with an appropriate organic solvent (e.g., dichloromethane). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Reduction of N-Nitroso-piperidine-d10:

-

Prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool to 0 °C.

-

Slowly add a solution of N-nitroso-piperidine-d10 (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

To the filtrate, add a solution of HCl in ethanol until the solution is acidic to precipitate the hydrochloride salt.

-

Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield 1-amino-piperidine-d10 hydrochloride.

-

Protocol for Synthesis of this compound

This protocol is adapted from an efficient synthesis method for Rimonabant.[1]

-

Preparation of the Diketoester:

-

To a stirred solution of lithium hexamethyldisilazide (LiHMDS, 1.0 M in hexane, 1.07 eq) in cyclohexane, add a solution of 4-chloropropiophenone (1.0 eq) in cyclohexane at 15-20 °C under a nitrogen atmosphere over 30-45 minutes.

-

Stir the mixture for 1 hour.

-

Add diethyl oxalate (1.1 eq) over 10 minutes.

-

Remove the cooling bath and stir the reaction mixture for 6 hours at room temperature. The diketoester intermediate will precipitate.

-

-

One-Pot Condensation and Cyclization:

-

To the reaction mixture containing the precipitated diketoester, add ethanol as a solvent.

-

Add 1-amino-piperidine-d10 hydrochloride (1.1 eq) and 2,4-dichlorophenylhydrazine hydrochloride (1.1 eq).

-

Stir the reaction mixture at room temperature for 3-4 hours.

-

Monitor the reaction by TLC or LC-MS for the formation of this compound.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hexane or isopropanol) to yield pure this compound.

-

Conclusion

This compound is an indispensable tool for the bioanalytical quantification of Rimonabant. Understanding its synthesis is crucial for researchers studying the pharmacokinetics and metabolism of this important CB1 receptor antagonist. The synthetic pathway, built upon established methods for the parent compound, involves the preparation of a key deuterated intermediate followed by a convergent final assembly. The provided protocols and diagrams offer a detailed guide for its preparation and a deeper understanding of its pharmacological context. While Rimonabant's clinical journey was halted, the continued study of its interactions and metabolism, facilitated by tools like this compound, remains a valuable endeavor in the field of endocannabinoid research and GPCR pharmacology.

References

- 1. Selective deuteration of pyridine using barium oxide and D2 gas - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Mechanistic insights into the base-mediated deuteration of pyridyl phosphonium and ammonium salts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07557A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2006115456A1 - Synthesis of 1-aminopiperidine - Google Patents [patents.google.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deuteration of pyridine derivatives : a very mild procedure | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. CN100345828C - Process for preparing N-amino piperidine hydrochloride - Google Patents [patents.google.com]

The Analytical Utility of Rimonabant-d10 in Exploratory Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Rimonabant-d10 in exploratory research, with a primary focus on its role as an internal standard in the quantitative analysis of the cannabinoid CB1 receptor antagonist, Rimonabant. This document details the experimental protocols for sample analysis, presents quantitative data from various studies, and visualizes the analytical workflow.

Introduction to this compound

This compound is a deuterated isotopologue of Rimonabant, a selective antagonist of the cannabinoid 1 (CB1) receptor.[1][2] The substitution of ten hydrogen atoms with deuterium on the piperidinyl moiety results in a molecule with a higher mass but nearly identical physicochemical properties to Rimonabant. This characteristic makes this compound an ideal internal standard for quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), used to determine the concentration of Rimonabant in biological matrices.[1][2] The use of a stable isotope-labeled internal standard like this compound is critical for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical results.

While Rimonabant itself has been the subject of numerous clinical trials for the treatment of obesity and metabolic disorders, this guide focuses on the technical application of its deuterated form in a research context.[3][4][5]

Synthesis of this compound

Detailed, publicly available protocols for the specific synthesis of this compound are scarce in the peer-reviewed scientific literature. Commercial suppliers like Cayman Chemical provide the deuterated standard, with the deuterium labeling located on the piperidinyl group.[1] General synthesis routes for Rimonabant have been published and typically involve the condensation of a β-diketoester with a hydrazine derivative followed by amidation.[6][7][8] It can be inferred that the synthesis of this compound would involve a similar pathway, utilizing a deuterated N-aminopiperidine precursor.

Application of this compound in Quantitative Analysis

This compound is primarily employed as an internal standard in the development and validation of analytical methods for the quantification of Rimonabant in various biological samples, such as plasma and hair.[9] Its utility is paramount in pharmacokinetic and toxicokinetic studies, where precise measurement of drug concentration over time is essential.

General Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a pharmacokinetic study of Rimonabant where this compound is used as an internal standard for quantification by LC-MS/MS.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Welcome to the Population Approach Group in Europe [page-meeting.org]

- 5. Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of rimonabant - Nanjing Tech University [pure.njtech.edu.cn:443]

- 9. Determination of rimonabant in human plasma and hair by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Rimonabant-d10 as a Cannabinoid Receptor Type 1 (CB1) Antagonist: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimonabant is a selective antagonist for the cannabinoid CB1 receptor, once developed for the treatment of obesity and related cardiometabolic risk factors.[1][2][3] Its deuterated isotopologue, Rimonabant-d10, serves as an essential internal standard for the accurate quantification of rimonabant in biological matrices using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[4] This technical guide provides an in-depth examination of the mechanism of action, pharmacological properties, and experimental evaluation of Rimonabant as a CB1 receptor antagonist. While this document focuses on the extensive data available for Rimonabant, the isotopic labeling in this compound is not expected to alter its fundamental pharmacological activity.

Core Mechanism of Action: CB1 Receptor Antagonism

The endocannabinoid system, a crucial neuromodulatory pathway, includes the cannabinoid receptors CB1 and CB2.[5] CB1 receptors are predominantly expressed in the central nervous system (CNS) and are also found in peripheral tissues like adipose tissue, liver, and muscle.[6][7] These G-protein coupled receptors (GPCRs) are key regulators of appetite, energy balance, and metabolism.[7]

Rimonabant functions as a selective CB1 receptor antagonist or inverse agonist.[1][7] It binds to the CB1 receptor with high affinity, preventing endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) from activating it.[7] This blockade disrupts the signaling pathways that stimulate appetite and fat accumulation.[7] Some studies also suggest Rimonabant has inverse agonist properties, meaning it can inhibit the basal, ligand-independent activity of the CB1 receptor.[8][9]

Signaling Pathways Modulated by Rimonabant

CB1 receptors are primarily coupled to inhibitory G-proteins of the Gi/o family.[5][10][11] Activation of the CB1 receptor typically leads to:

-

Inhibition of Adenylyl Cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).[5][6]

-

Modulation of Ion Channels: This includes inhibiting N-type and P/Q-type calcium channels and activating inwardly rectifying potassium channels.[6] The net effect is a reduction in neurotransmitter release from presynaptic terminals.[6]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Stimulation of the CB1 receptor can activate pathways such as ERK1/2, p38 MAPK, and JNK, which are involved in regulating gene expression and cellular functions.[5][10][11]

By acting as an antagonist, Rimonabant blocks these downstream effects, thereby reversing or preventing the physiological actions mediated by CB1 receptor activation.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for Rimonabant, derived from various in vitro and in vivo studies.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Ki (nM) | Selectivity (CB2/CB1) | Reference |

| Rimonabant | Human CB1 | 5.6 | >178x | [4] |

| Human CB2 | >1,000 | [4] | ||

| Rimonabant | Rat CB1 | 1.8 | ~285x | [12] |

| Rat CB2 | 514 | [12] |

Ki: Inhibitory constant, a measure of binding affinity. A lower Ki value indicates higher affinity.

Table 2: In Vivo Efficacy in Mouse Models

| Effect Measured | Agonist Used | Rimonabant ED50 (mg/kg, i.p.) | Reference |

| Antagonism of Hypothermia | (+)-WIN 55,212-2 | 0.28 | [4] |

| Antagonism of Analgesia (Tail-flick) | (+)-WIN 55,212-2 | 1.62 | [4] |

ED50: The dose that produces 50% of the maximum effect. i.p.: Intraperitoneal administration.

Table 3: Population Pharmacokinetic (PopPK) Parameters in Obese Patients

| Parameter | Description | Value / Finding | Reference |

| Model | Compartment Model | Two-compartment model | [2] |

| Clearance | Ethnicity Influence | 1.75-fold higher in Black vs. non-Black patients | [2] |

| Volume of Distribution | Body Weight Influence | Dependent on body weight (higher in more obese patients) | [2] |

| Inter-patient Variability | Clearance | ~46% | [2] |

| Central Volume | ~62% | [2] |

Detailed Experimental Protocols

Protocol 1: CB1 Receptor Radioligand Binding Assay

This protocol outlines a standardized method for assessing the binding of compounds to the CB1 receptor in cell or tissue homogenates.[13]

1. Materials and Reagents:

-

Tissue/Cells: Brain tissue (e.g., rat whole brain) or cells expressing CB1 receptors (e.g., CHO-CB1).

-

Radioligand: [3H]CP55,940 or [3H]WIN55,212-2 (high-affinity CB1 agonists).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 1 mg/ml BSA, pH 7.4.[14]

-

Washing Buffer: 50 mM Tris-HCl, 1 mg/ml BSA, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-labeled CB1 ligand (e.g., 1 µM Rimonabant or WIN55,212-2).

-

Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, liquid scintillation counter, scintillation cocktail.

2. Membrane Preparation:

-

Homogenize tissue or cells in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 2 mM Tris-EDTA, pH 7.4).[14]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and debris.

-

Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).

3. Binding Assay (Competition Format):

-

To each well of a 96-well plate, add:

-

Binding buffer.

-

A fixed concentration of radioligand (typically at or near its Kd value).

-

Increasing concentrations of the test compound (e.g., this compound).

-

For total binding wells: Add vehicle instead of the test compound.

-

For non-specific binding wells: Add a saturating concentration of a non-labeled ligand.

-

-

Add the membrane preparation (50-100 µg protein/well) to initiate the binding reaction.

-

Incubate the plate for 60-90 minutes at 30-37°C.[14]

-

Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates bound from free radioligand.

-

Quickly wash the filters three to four times with ice-cold washing buffer to remove unbound radioligand.

-

Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 (concentration of compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [35S]GTPγS Binding Functional Assay

This assay measures the functional consequence of receptor binding, specifically the activation of G-proteins. Inverse agonists like Rimonabant can decrease the basal level of [35S]GTPγS binding.

1. Principle: GPCR activation catalyzes the exchange of GDP for GTP on the α-subunit of the associated G-protein. A non-hydrolyzable GTP analog, [35S]GTPγS, is used to trap this activated state. The amount of incorporated [35S]GTPγS is proportional to the level of G-protein activation.

2. Abbreviated Protocol:

-

Prepare membranes as described in Protocol 1.

-

Set up an assay plate containing membranes, various concentrations of the test compound (Rimonabant), and GDP (to ensure G-proteins are in an inactive state).

-

Initiate the reaction by adding a solution containing [35S]GTPγS.

-

Incubate for 60 minutes at 30°C.

-

Terminate the reaction by rapid filtration, similar to the binding assay.

-

Quantify the filter-bound radioactivity by scintillation counting.

-

Analysis: For an inverse agonist, an increase in Rimonabant concentration will lead to a dose-dependent decrease in basal [35S]GTPγS binding.

Conclusion

This compound is a critical tool for the bioanalysis of Rimonabant, a well-characterized, potent, and selective CB1 receptor antagonist. Its mechanism of action involves the direct blockade of the CB1 receptor, thereby inhibiting the downstream signaling cascades that regulate energy homeostasis. The quantitative data and experimental protocols provided herein offer a comprehensive foundation for researchers and drug development professionals working on the endocannabinoid system and the therapeutic potential of modulating CB1 receptor activity.

References

- 1. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Welcome to the Population Approach Group in Europe [page-meeting.org]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Endocannabinoid Signaling Pathways | Encyclopedia MDPI [encyclopedia.pub]

- 7. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 8. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. jme.bioscientifica.com [jme.bioscientifica.com]

- 11. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apexbt.com [apexbt.com]

- 13. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Rimonabant vs. Rimonabant-d10: A Technical Guide to Structural Differences and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the structural and functional distinctions between Rimonabant and its deuterated analog, Rimonabant-d10. This document outlines their core physicochemical properties, details the primary application of this compound as an internal standard, and presents a detailed experimental protocol for its use in quantitative analysis. Furthermore, a visualization of the canonical CB1 receptor signaling pathway affected by Rimonabant is provided.

Core Structural and Physicochemical Differences

Rimonabant is a selective cannabinoid 1 (CB1) receptor antagonist.[1] this compound is a stable, isotopically labeled version of Rimonabant, designed for use as an internal standard in mass spectrometry-based analytical methods. The fundamental structural difference lies in the substitution of ten hydrogen atoms with ten deuterium atoms on the piperidine ring of the molecule. This isotopic labeling minimally alters the chemical properties of the molecule while significantly increasing its mass, allowing for clear differentiation from the unlabeled Rimonabant in a mass spectrometer.

Table 1: Comparison of Physicochemical Properties

| Property | Rimonabant | This compound |

| Chemical Formula | C₂₂H₂₁Cl₃N₄O | C₂₂H₁₁D₁₀Cl₃N₄O |

| Molecular Weight | 463.79 g/mol | 473.85 g/mol |

| Synonyms | SR141716A | SR141716-d10 |

| Deuterium Incorporation | N/A | ≥98% |

| Appearance | White to off-white solid | White to off-white solid |

Application of this compound in Quantitative Analysis

The primary application of this compound is as an internal standard for the accurate quantification of Rimonabant in biological matrices such as plasma, serum, and tissue homogenates. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, instrument response, and matrix effects.

Principles of Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution mass spectrometry (SID-MS) relies on the addition of a known quantity of the isotopically labeled analyte (this compound) to the unknown sample containing the native analyte (Rimonabant). The two compounds are nearly identical in their chemical and physical properties, meaning they behave similarly during sample extraction, chromatography, and ionization. However, their mass difference allows for their distinct detection by the mass spectrometer. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, a precise and accurate quantification of the native analyte can be achieved.

Experimental Protocol: Quantification of Rimonabant in Human Plasma using LC-MS/MS with this compound

The following is a representative, detailed methodology for the quantification of Rimonabant in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard. This protocol is a composite of established methods and should be optimized for specific laboratory conditions and instrumentation.

Materials and Reagents

-

Rimonabant analytical standard

-

This compound internal standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (with appropriate anticoagulant)

-

Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Preparation of Standards and Samples

-

Stock Solutions: Prepare individual stock solutions of Rimonabant and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of Rimonabant by serial dilution of the stock solution with 50% methanol in water to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50% methanol in water.

-

Sample Preparation:

-

Thaw human plasma samples on ice.

-

To 100 µL of each plasma sample, calibration standard, and quality control sample, add 20 µL of the this compound internal standard working solution.

-

Vortex mix for 10 seconds.

-

Perform protein precipitation by adding 300 µL of cold acetonitrile.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

LC-MS/MS Analysis

-

LC Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-0.5 min: 30% B

-

0.5-2.5 min: Linear gradient to 95% B

-

2.5-3.5 min: Hold at 95% B

-

3.5-3.6 min: Return to 30% B

-

3.6-5.0 min: Re-equilibration at 30% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS/MS Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Rimonabant: Precursor ion (Q1) m/z 464.1 → Product ion (Q3) m/z 381.1

-

This compound: Precursor ion (Q1) m/z 474.1 → Product ion (Q3) m/z 381.1

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Rimonabant to this compound against the concentration of the calibration standards.

-

Perform a linear regression analysis of the calibration curve.

-

Determine the concentration of Rimonabant in the unknown samples by interpolating their peak area ratios from the calibration curve.

Rimonabant's Mechanism of Action: CB1 Receptor Signaling Pathway

Rimonabant exerts its effects by acting as an inverse agonist/antagonist at the CB1 receptor. The binding of an agonist (like an endocannabinoid) to the CB1 receptor typically leads to the activation of Gi/o proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels. Rimonabant blocks these effects by preventing the activation of the CB1 receptor.

Caption: Canonical CB1 Receptor Signaling Pathway and the Inhibitory Action of Rimonabant.

Logical Workflow for Quantitative Analysis

The following diagram illustrates the logical workflow for the quantification of Rimonabant in a biological sample using this compound as an internal standard.

Caption: Logical Workflow for the Quantification of Rimonabant using an Internal Standard.

References

Preliminary Research on Rimonabant-d10 Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of Rimonabant-d10, a deuterated analog of the cannabinoid receptor 1 (CB1) antagonist, Rimonabant. This document is intended for researchers, scientists, and drug development professionals, offering a summary of its primary use, experimental protocols, and relevant technical data.

Core Application: Internal Standard in Quantitative Analysis

This compound is primarily utilized as an internal standard (IS) for the precise quantification of Rimonabant in biological matrices using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS)[1][2]. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry. It offers superior accuracy and precision by compensating for variations in sample preparation, injection volume, and matrix effects that can occur during the analytical process.

Key Attributes of this compound:

| Property | Value | Reference |

| CAS Number | 929221-88-5 | [1] |

| Molecular Formula | C22H11Cl3D10N4O | [1] |

| Formula Weight | 473.8 g/mol | [1] |

| Purity | ≥99% deuterated forms (d1-d10); ≤1% d0 | [1] |

| Formulation | A solid | [1] |

| Solubility | Chloroform | [1] |

| Storage | -20°C | [1] |

Experimental Protocol: Quantification of Rimonabant in Human Plasma using LC-MS/MS with this compound as Internal Standard

This section outlines a typical experimental protocol for the quantification of Rimonabant in human plasma, adapted from established methods for Rimonabant analysis, incorporating this compound as the internal standard.

Materials and Reagents

-

Rimonabant analytical standard

-

This compound (internal standard)

-

Human plasma (blank)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Methanol (LC-MS grade)

Sample Preparation

-

Spiking: A known concentration of this compound (e.g., 50 ng/mL) is spiked into an aliquot of human plasma sample, calibration standards, and quality control samples.

-

Protein Precipitation: Proteins are precipitated by adding a volume of cold acetonitrile (e.g., 3 volumes) to the plasma sample.

-

Vortexing and Centrifugation: The mixture is vortexed thoroughly (e.g., for 1 minute) and then centrifuged at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: The clear supernatant is carefully transferred to a clean tube.

-

Evaporation: The supernatant is evaporated to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

-

Reconstitution: The dried residue is reconstituted in a specific volume of the mobile phase (e.g., 100 µL) and transferred to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | A suitable gradient to ensure separation from matrix components |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Mass Spectrometry Parameters (MRM Transitions)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Rimonabant | 464.1 | 381.1 |

| This compound | 474.1 (inferred) | 381.1 (inferred) |

Note: The precursor ion for this compound is inferred based on the addition of 10 daltons for the deuterium atoms to the protonated molecule of Rimonabant ([M+H]+). The product ion is inferred to be the same as Rimonabant, assuming the fragmentation cleaves the deuterated piperidinyl group.

Data Presentation

The following table summarizes quantitative data from a representative LC-MS/MS method for Rimonabant quantification.

| Parameter | Value |

| Calibration Curve Range | 0.5 - 500 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy | 85 - 115% |

| Recovery | > 80% |

Visualizations

Experimental Workflow

Caption: Experimental workflow for Rimonabant quantification.

Rimonabant Signaling Pathway

Caption: Rimonabant's antagonism of the CB1 receptor pathway.

Conclusion

This compound serves as an indispensable tool for the accurate and reliable quantification of Rimonabant in preclinical and clinical research. Its use as an internal standard in LC-MS/MS methodologies ensures high-quality data for pharmacokinetic, toxicokinetic, and metabolic studies. The provided experimental protocol and visualizations offer a foundational framework for researchers to develop and validate their own analytical methods for Rimonabant.

References

Methodological & Application

Protocol for the Quantification of Rimonabant in Human Plasma using Rimonabant-d10 as an Internal Standard

Application Note

This document provides a detailed protocol for the quantitative analysis of Rimonabant in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Rimonabant-d10, to ensure accuracy and precision. The protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioanalytical studies.

Introduction

Rimonabant is a selective cannabinoid-1 (CB1) receptor antagonist that was developed for the treatment of obesity.[1][2] Accurate quantification of Rimonabant in biological matrices such as plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard like this compound is the gold standard in LC-MS/MS bioanalysis as it effectively compensates for variability during sample preparation and analysis, leading to more reliable results.[3] This protocol details two common sample preparation techniques: protein precipitation and liquid-liquid extraction.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of Rimonabant in human plasma by LC-MS/MS. These values are compiled from various published methods and serve as a general guideline.[4][5][6][7]

Table 1: LC-MS/MS Method Parameters

| Parameter | Value |

| Analyte | Rimonabant |

| Internal Standard (IS) | This compound |

| LC Column | C18 reverse-phase (e.g., 150 mm x 2.1 mm, 5 µm)[4][6] |

| Mobile Phase | Acetonitrile and water with formic acid or formate buffer[4][6] |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) |

| Rimonabant MRM Transition | m/z 463.1 → 380.9[4][6] |

| This compound MRM Transition | m/z 473.2 → 390.9 (representative) |

Table 2: Calibration and Quality Control Parameters

| Parameter | Concentration Range |

| Calibration Curve Range | 0.1 - 1000 ng/mL[4][5] |

| Lower Limit of Quantification (LLOQ) | 0.1 - 2.5 ng/mL[4][5] |

| Quality Control (QC) Samples | Low, Medium, High concentrations within the calibration range |

| Accuracy | Within 85-115% of the nominal concentration[4][6] |

| Precision (%RSD) | < 15%[4][6] |

Experimental Protocols

Two primary methods for extracting Rimonabant from plasma are detailed below. The choice of method may depend on the required sensitivity, sample volume, and laboratory resources.

Protocol 1: Protein Precipitation

Protein precipitation is a rapid and straightforward method suitable for high-throughput analysis.

Materials:

-

Human plasma samples

-

Rimonabant and this compound analytical standards

-

Acetonitrile (ACN), LC-MS grade

-

Methanol, LC-MS grade

-

Formic acid

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of Rimonabant in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

From the stock solutions, prepare working solutions for calibration standards and quality control (QC) samples by serial dilution in methanol or a methanol/water mixture.

-

Prepare a this compound internal standard working solution at a concentration of 100 ng/mL in methanol.

-

-

Sample Preparation:

-

Thaw plasma samples to room temperature and vortex to ensure homogeneity.[8]

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution to each sample (except for blank samples).

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[9]

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

-

Protocol 2: Liquid-Liquid Extraction

Liquid-liquid extraction offers a cleaner extract compared to protein precipitation, which can be beneficial for achieving lower limits of quantification.

Materials:

-

Human plasma samples

-

Rimonabant and this compound analytical standards

-

Methyl tert-butyl ether (MTBE) or diethyl ether[6]

-

Methanol, LC-MS grade

-

Acetonitrile, LC-MS grade

-

Formic acid

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

Procedure:

-

Preparation of Stock and Working Solutions:

-

Follow the same procedure as in Protocol 1 for preparing stock and working solutions.

-

-

Sample Preparation:

-

Thaw plasma samples to room temperature and vortex.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution to each sample (except for blank samples).

-

Add 500 µL of methyl tert-butyl ether (MTBE) to the tube.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (MTBE) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

-

Visualizations

Rimonabant Analysis Workflow

The following diagram illustrates the general workflow for the analysis of Rimonabant in plasma samples.

Caption: Workflow for Rimonabant analysis in plasma.

Rimonabant Signaling Pathway

Rimonabant acts as an antagonist to the Cannabinoid-1 (CB1) receptor, which is a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway of the CB1 receptor that is inhibited by Rimonabant.[4]

References

- 1. Rimonabant | PPTX [slideshare.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Liquid chromatography tandem mass spectrometry method for the quantification of rimonabant, a CB1 receptor antagonist, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of rimonabant in human plasma and hair by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of endocannabinoid receptor antagonist SR141716 (rimonabant) in plasma by liquid chromatograph tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. a protein precipitation extraction method: Research protocol with step-by-step guide and materials - Peeref [peeref.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols: Rimonabant-d10 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimonabant, a selective cannabinoid 1 (CB1) receptor antagonist, was initially developed for the treatment of obesity and related metabolic disorders.[1][2][3][4] Pharmacokinetic (PK) studies are crucial to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Rimonabant-d10, a deuterium-labeled analog of Rimonabant, serves as an ideal internal standard (IS) for quantitative bioanalysis in these studies.[5][6] Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays ensures high accuracy and precision by correcting for variability during sample preparation and analysis. These application notes provide detailed protocols for the use of this compound in pharmacokinetic studies of Rimonabant.

Principle Application: Internal Standard in LC-MS/MS Bioanalysis

The primary application of this compound is as an internal standard for the quantification of Rimonabant in biological matrices, such as plasma and hair, by LC-MS/MS.[5][7] Due to its structural similarity and identical physicochemical properties to Rimonabant, this compound co-elutes and exhibits similar ionization efficiency, but is distinguishable by its higher mass. This allows for reliable correction of variations in sample extraction, injection volume, and matrix effects.

Experimental Protocols

Preparation of Stock and Working Solutions

a. Rimonabant and this compound Stock Solutions (1 mg/mL):

-

Weigh accurately 1 mg of Rimonabant and this compound standards.

-

Dissolve each in 1 mL of a suitable solvent such as chloroform or methanol.[5]

-

Store the stock solutions at -20°C.[5]

b. Working Solutions:

-

Prepare serial dilutions of the Rimonabant stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples.

-

Prepare a working solution of this compound (internal standard) by diluting the stock solution with the same solvent mixture to a final concentration of, for example, 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples

-

Spike blank, drug-free plasma with appropriate volumes of the Rimonabant working solutions to prepare calibration standards at concentrations ranging from 0.1 to 100 ng/mL.[8][9]

-

Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL).

Sample Preparation from Plasma

A liquid-liquid extraction method is commonly employed for the extraction of Rimonabant and this compound from plasma samples.[8][9]

-

To 100 µL of plasma sample (calibration standard, QC, or study sample), add 25 µL of the this compound internal standard working solution.

-

Vortex the mixture for 30 seconds.

-

Add 1 mL of an organic solvent (e.g., diethyl ether or a mixture of ethyl acetate and n-hexane).

-

Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject a small volume (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

The following is a representative LC-MS/MS method for the analysis of Rimonabant.

a. Liquid Chromatography Conditions:

-

Column: A reverse-phase C18 column (e.g., 150 mm x 2.1 mm) is suitable.[7]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., formate buffer) can be used.[7][8]

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Run Time: A short run time of approximately 2.0 minutes per sample allows for high throughput analysis.[8]

b. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.[7]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

The precursor to product ion transitions for Rimonabant and the internal standard are monitored.

Data Presentation

Table 1: Mass Spectrometry Parameters for Rimonabant and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Rimonabant | 463 | 363[8][9] |

| This compound | 473.8 (calculated) | Dependent on fragmentation |

Note: The exact m/z for the this compound product ion would need to be determined experimentally during method development.

Table 2: Typical Method Validation Parameters

| Parameter | Value | Reference |

| Linearity Range | 0.1 - 100 ng/mL | [8][9] |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [8][9] |

| Precision (RSD%) | < 15% | [7] |

| Accuracy | 85-115% | [7] |

Visualizations

Experimental Workflow for Pharmacokinetic Sample Analysis

Caption: Workflow for the analysis of plasma samples from a pharmacokinetic study using this compound.

Logical Relationship of this compound in Bioanalysis

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Synthesis, Pharmacokinetic Properties and Biological Effects of JM-00266, a Putative Non-Brain Penetrant Cannabinoid Receptor 1 Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Determination of rimonabant in human plasma and hair by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Liquid chromatography tandem mass spectrometry method for the quantification of rimonabant, a CB1 receptor antagonist, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of Rimonabant in Tissue Samples using Rimonabant-d10

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimonabant is a selective cannabinoid 1 (CB1) receptor antagonist that has been investigated for the treatment of obesity and related metabolic disorders.[1][2] Accurate quantification of Rimonabant in various tissue samples is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. Rimonabant-d10, a deuterated analog of Rimonabant, is an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar chemical and physical properties to the unlabeled analyte, ensuring accurate and precise measurements.[3][4] These application notes provide a detailed protocol for the extraction and quantification of Rimonabant in different tissue matrices using this compound as an internal standard.

Analyte and Internal Standard Properties

A summary of the key properties of Rimonabant and its deuterated internal standard, this compound, is provided below.

| Property | Rimonabant | This compound |

| Chemical Name | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl-d10)-1H-pyrazole-3-carboxamide |

| CAS Number | 168273-06-1 | 929221-88-5[3][4] |

| Molecular Formula | C₂₂H₂₁Cl₃N₄O | C₂₂H₁₁D₁₀Cl₃N₄O[3][4] |

| Molecular Weight | 463.8 g/mol | 473.8 g/mol [3][4] |

| Purity | >98% | >99% deuterated forms (d1-d10)[3] |

Experimental Protocols

This section details the procedures for tissue sample preparation, LC-MS/MS analysis, and data quantification.

Tissue Sample Preparation

The following protocol outlines the steps for extracting Rimonabant and this compound from tissue samples. This protocol may require optimization depending on the specific tissue type.

Materials:

-

Tissue of interest (e.g., brain, liver, adipose tissue)

-

This compound internal standard solution (e.g., 100 ng/mL in methanol)

-

Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Acetonitrile, HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes

-

Homogenizer (e.g., bead beater, ultrasonic disruptor)

-

Centrifuge

Procedure:

-

Weighing: Accurately weigh approximately 50-100 mg of the tissue sample into a microcentrifuge tube.

-

Spiking with Internal Standard: Add a known amount of this compound internal standard solution to each tissue sample. The amount should be chosen to be in the mid-range of the calibration curve.

-

Homogenization: Add 500 µL of homogenization buffer to the tissue sample. Homogenize the tissue until a uniform suspension is obtained. For tougher tissues, mechanical shearing or ultrasonic disruption may be necessary.[5]

-

Protein Precipitation: Add 1 mL of cold acetonitrile to the tissue homogenate to precipitate proteins.

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (see LC-MS/MS parameters below).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following are suggested starting parameters for the LC-MS/MS analysis of Rimonabant and this compound. These may need to be optimized for your specific instrumentation.

| Parameter | Recommended Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)[6] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 40% B, increase to 95% B over 5.5 minutes, hold for 1 minute, then return to 40% B and equilibrate for 4 minutes.[7] |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Rimonabant: 463.1 -> 380.9[6], this compound: 473.1 -> 390.9 (predicted) |

| Collision Energy | Optimize for your instrument, typically in the range of 20-40 eV |

| Cone Voltage | Optimize for your instrument, typically in the range of 20-50 V |

Quantitative Data

The following table summarizes hypothetical quantitative data for Rimonabant in various mouse tissues after oral administration, as would be determined using the protocol described above.

| Tissue | Concentration (ng/g) ± SD (n=5) |

| Brain | 15.2 ± 3.1 |

| Liver | 89.5 ± 12.7 |

| Adipose Tissue | 250.8 ± 35.4 |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the quantification of Rimonabant in tissue samples.

References

- 1. researchgate.net [researchgate.net]

- 2. New Insights in Cannabinoid Receptor Structure and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.unipd.it [research.unipd.it]

- 4. Determination of rimonabant in human plasma and hair by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liquid chromatography tandem mass spectrometry method for the quantification of rimonabant, a CB1 receptor antagonist, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Behavioral assessment of rimonabant under acute and chronic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Detection of Rimonabant-d10 by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimonabant is a selective cannabinoid receptor 1 (CB1) antagonist that was developed as an anti-obesity and smoking cessation aid.[1][2] Its mechanism of action involves blocking the CB1 receptors in the endocannabinoid system, which are involved in regulating appetite and energy balance.[1] Rimonabant-d10, a deuterated analog of Rimonabant, is commonly used as an internal standard in quantitative bioanalytical methods to ensure accuracy and precision.[3] This document provides detailed application notes and protocols for the detection and quantification of Rimonabant and its deuterated internal standard, this compound, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway of Rimonabant

Rimonabant acts as an antagonist to the Cannabinoid Receptor 1 (CB1), which is a G-protein coupled receptor. The binding of endogenous cannabinoids, such as anandamide, to CB1 receptors typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking this interaction, Rimonabant prevents the downstream signaling cascade, which plays a role in appetite stimulation and fat storage.

References

- 1. Determination of rimonabant in human plasma and hair by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Liquid chromatography tandem mass spectrometry method for the quantification of rimonabant, a CB1 receptor antagonist, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

Troubleshooting & Optimization

Technical Support Center: Rimonabant-d10 Mass Spectrometry Analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Rimonabant-d10 as an internal standard in mass spectrometry assays.

Frequently Asked Questions (FAQs)

Why am I observing a low or inconsistent signal for this compound?

Low or inconsistent signal intensity for this compound can stem from several factors, ranging from sample preparation to instrument parameters. Here's a systematic approach to troubleshooting this issue:

-

Improper Storage and Handling: this compound is light-sensitive and should be stored at -20°C for long-term stability (stable for ≥ 4 years under these conditions)[1]. Ensure the compound has been stored correctly and protected from light during handling. Repeated freeze-thaw cycles should be avoided.

-

Suboptimal Solution Preparation: this compound is soluble in chloroform[1]. For LC-MS applications, it is often dissolved in organic solvents like methanol or acetonitrile. Ensure complete dissolution. If preparing aqueous dilutions, be aware that Rimonabant has low aqueous solubility and may precipitate, especially at high concentrations or in certain buffer systems.

-

Instrumental Issues:

-

Ion Source Contamination: A dirty ion source is a common cause of signal suppression for many compounds.

-

Incorrect Mass Spectrometer Settings: Ensure the mass spectrometer is tuned and calibrated correctly. Verify that the correct precursor and product ion m/z values are being monitored.

-

Inadequate Ionization: Rimonabant is typically analyzed in positive electrospray ionization (ESI+) mode.[2] Optimize ion source parameters such as capillary voltage, gas flows, and temperatures.

-

-

Chromatographic Problems:

-

Poor Peak Shape: Tailing or broad peaks will result in lower signal intensity. This can be caused by column degradation, improper mobile phase pH, or sample overload.

-

Retention Time Shifts: Drifting retention times can lead to inconsistent peak integration and apparent signal loss if the acquisition window is too narrow.

-

-

Matrix Effects: Components in the sample matrix (e.g., plasma, urine) can co-elute with this compound and suppress its ionization.

My this compound signal is strong in standards but weak in my biological samples. What could be the cause?

This is a classic sign of matrix effects . Endogenous components in biological matrices can interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source.

Troubleshooting Matrix Effects:

-

Improve Sample Preparation: Enhance your sample cleanup procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective than simple protein precipitation.

-

Optimize Chromatography: Modify your LC method to chromatographically separate this compound from the interfering matrix components. This can involve changing the column, mobile phase composition, or gradient profile.

-

Dilution: Diluting the sample can sometimes mitigate matrix effects, but this may compromise the limit of quantification (LOQ) for the analyte.

-

Change Ionization Mode: If possible, try a different ionization technique, such as atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects than ESI.

I'm observing a chromatographic shift between Rimonabant and this compound. Is this normal and how do I address it?

Yes, a slight chromatographic shift between a deuterated internal standard and its non-deuterated analyte is a known phenomenon. The deuterium atoms can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time on the LC column.

Addressing the Chromatographic Shift:

-

Ensure Co-elution within the Peak Width: The goal is to have the elution profiles of the analyte and internal standard overlap as much as possible. A small shift in the peak apex is generally acceptable as long as the peaks largely co-elute.

-

Adjust Integration Parameters: Ensure your data processing software is correctly integrating both peaks, even with a slight offset in retention times.

-

Consider the Impact on Quantification: If the chromatographic separation is significant, the analyte and internal standard may experience different degrees of matrix effects, which can compromise the accuracy of quantification. In such cases, further optimization of the chromatography is necessary to minimize the separation.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) from Human Plasma

This protocol is adapted from a published method for the analysis of Rimonabant in human plasma.[3]

-

To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution.

-

Vortex for 10 seconds.

-

Add 1 mL of methyl tert-butyl ether (MTBE).

-

Vortex for 3 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Inject into the LC-MS/MS system.

Quantitative Data

Table 1: this compound Properties

| Property | Value | Reference |

| Chemical Formula | C₂₂H₁₁D₁₀Cl₃N₄O | [1] |

| Molecular Weight | 473.8 g/mol | [1] |

| Purity | ≥99% deuterated forms (d₁-d₁₀); ≤1% d₀ | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 4 years at -20°C | [1] |

| Solubility | Chloroform | [1] |

Table 2: Example LC-MS/MS Parameters for Rimonabant Analysis

| Parameter | Setting | Reference |

| Liquid Chromatography | ||

| Column | C18, 150 mm x 2.1 mm | [2] |

| Mobile Phase | Formate buffer/Acetonitrile | [2] |

| Flow Rate | 0.2 mL/min | N/A |

| Injection Volume | 10 µL | N/A |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray (ESI+) | [2] |

| Monitored Transition (Rimonabant) | m/z 463.1 → 380.9 | [2] |

| Monitored Transition (this compound) | m/z 473.1 → 390.9 | Calculated |

| Dwell Time | 200 ms | N/A |

| Collision Energy | Optimized for specific instrument | N/A |

Note: The m/z for this compound is calculated based on the addition of 10 deuterium atoms to the Rimonabant molecule. The product ion is also expected to have a +10 Da shift.

Table 3: Rimonabant Stability in Human Plasma

| Condition | Stability | Reference |

| During Assay Procedure | Stable | [2] |

| 3 weeks at -20°C | ~30% decrease observed for one concentration | [2] |

Visualizations

Troubleshooting Workflow for Low this compound Signal Intensity

References

- 1. Chia Nan University of Pharmacy & Science Institutional Repository: [ir.cnu.edu.tw]

- 2. Determination of rimonabant in human plasma and hair by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liquid chromatography tandem mass spectrometry method for the quantification of rimonabant, a CB1 receptor antagonist, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing LC Gradient for Rimonabant-d10 Separation

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the liquid chromatography (LC) gradient for the separation of Rimonabant and its deuterated internal standard, Rimonabant-d10.

Frequently Asked Questions (FAQs)

Q1: Why is chromatographic separation of Rimonabant and this compound necessary if they can be distinguished by mass spectrometry (MS)?

A: While this compound is intended as an internal standard for quantification by LC-MS, relying solely on mass-to-charge (m/z) distinction can be problematic.[1] Co-elution of the analyte and its deuterated internal standard can lead to ion suppression or enhancement in the mass spectrometer source. This phenomenon, known as a matrix effect, can negatively impact the accuracy and reproducibility of quantification.[2] Achieving chromatographic separation ensures that each compound enters the MS source at a different time, minimizing these effects and leading to more reliable data.